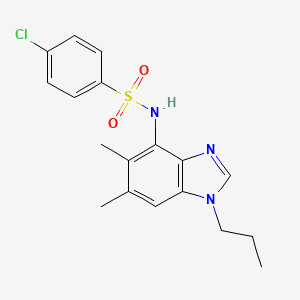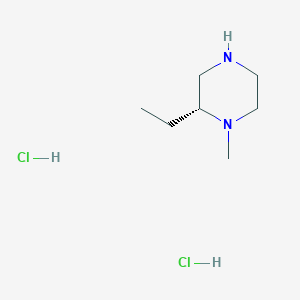
(R)-2-Ethyl-1-methylpiperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Neuroprotective Effects
Research has shown that certain derivatives of 1-methylpiperazine, a compound structurally similar to (R)-2-Ethyl-1-methylpiperazine dihydrochloride, have potential neuroprotective effects. These compounds have been found to improve memory and learning dysfunction in mice, suggesting their application in neurological disorders related to cognitive impairment (Zhang Hong-ying, 2012).
2. Anticancer Activity
The compound TM208, which includes a 4-methylpiperazine moiety, has demonstrated notable in vivo and in vitro anticancer activity. Studies have focused on its bioavailability and metabolism, highlighting its potential as an effective cancer treatment with low toxicity (Jiao Wang et al., 2010).
3. Synthesis of Pharmaceutical Compounds
(R)-3-aminopiperidine dihydrochloride, closely related to this compound, is synthesized from Ethyl nipecotate. This process, involving chiral separation and several other steps, is significant in the production of various pharmaceutical compounds (Jiang Jie-yin, 2015).
4. Allergic and Asthmatic Conditions
N-p-chloro-benzhydryl-N'-methyl-homopiperazine dihydrochloride has been found useful in treating asthma, allergic cough, and other allergic conditions. Its efficacy goes beyond simple antagonism to histamine or serotonin, indicating a complex mechanism of action (E. W. Fisherman et al., 1960).
5. Antidepressant and Anxiolytic Effects
Certain phenylpiperazine derivatives, such as HBK-14 and HBK-15, which are structurally related to this compound, have shown potent antidepressant and anxiolytic properties in animal models. These compounds interact with various serotonin and dopamine receptors, offering potential therapeutic applications for mental health disorders (K. Pytka et al., 2015).
Propiedades
IUPAC Name |
(2R)-2-ethyl-1-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-3-7-6-8-4-5-9(7)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSYLRGPJQKESC-XCUBXKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CNCCN1C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2800203.png)
![5-[(Z)-2-furylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4-one](/img/structure/B2800204.png)

![N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2800206.png)


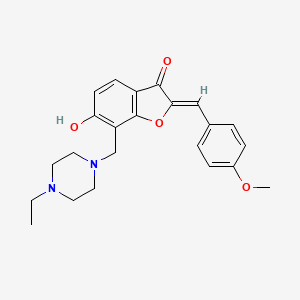
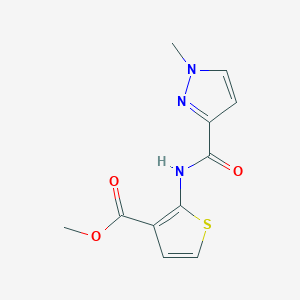
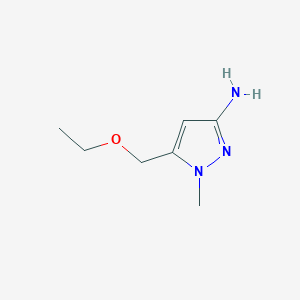
![2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2800218.png)

![1-[(E)-2-phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B2800223.png)
